Regiochemical Identity: Ortho-Nitro/Para-Bromo Substitution Pattern Versus 3-Nitro and 2-Nitro Isomers
N-(4-Bromo-2-nitrophenyl)acetamide (CAS 881-50-5) is uniquely defined by a nitro group ortho to the acetamide and a bromine atom para to the acetamide. This pattern arises from the deactivating, meta‑directing influence of the protonated acetamide during nitration of 4‑bromoacetanilide, which directs the incoming nitro group exclusively to the 2‑position [1]. In contrast, the 3‑nitro regioisomer (N-(4-bromo-3-nitrophenyl)acetamide, CAS 99233-19-9) and the hypothetical 2‑bromo-4‑nitro isomer exhibit fundamentally different electronic distributions and steric profiles. The defined 2‑nitro/4‑bromo orientation is essential for chemists who require a bromine handle para to the acetamide for subsequent cross‑coupling while retaining the ortho‑nitro group for late‑stage reduction or cyclisation .
| Evidence Dimension | Nitration regiochemical outcome on 4-bromoacetanilide |
|---|---|
| Target Compound Data | Exclusive formation of 4-bromo-2-nitro isomer under H₂SO₄/HNO₃ conditions |
| Comparator Or Baseline | 4-bromo-3-nitroacetanilide (not formed under these conditions); 4-bromoacetanilide (starting material) |
| Quantified Difference | Regioisomeric purity: single isomer vs. potential mixture if alternative directing groups are present |
| Conditions | Nitration of 4-bromoacetanilide with HNO₃/H₂SO₄ at 0–5 °C; electrophilic aromatic substitution mechanism |
Why This Matters
Procurement of the correct regioisomer ensures that downstream reactions (e.g., Suzuki coupling at the bromine position, reduction of the ortho-nitro group) proceed with the intended orientation and selectivity, avoiding costly re‑optimisation.
- [1] Chemical Forums. Aromatic electrophilic substitution of disubstituted aromatic rings – nitration of 4-bromoacetanilide yields 4-bromo-2-nitroacetanilide. View Source
